molecular formula C15H13FO2 B2672108 2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone CAS No. 153529-18-1

2-(3-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

Cat. No. B2672108
CAS RN: 153529-18-1
M. Wt: 244.265
InChI Key: PGKAVRBAZXUZIY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Synthesis Analysis

The synthesis of such compounds typically involves the Friedel-Crafts alkylation, using a suitable catalyst such as AlCl3 or FeCl3, where one phenyl group is introduced at a time .


Molecular Structure Analysis

The molecular structure of this compound would consist of a central carbon atom attached to a 3-fluorophenyl group and a 4-methoxyphenyl group .


Chemical Reactions Analysis

As an aromatic ketone, this compound could potentially undergo a variety of chemical reactions, including nucleophilic addition reactions, reduction to the corresponding alcohol, and oxidation to yield carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ketone group would make it polar, and the aromatic rings could contribute to its stability and rigidity .

Scientific Research Applications

Antimicrobial Activity

  • Schiff Bases Synthesis : 1-(3-fluoro-4-methoxyphenyl)ethanone has been utilized in the synthesis of novel Schiff bases, demonstrating significant antimicrobial activity. This application leverages the Gewald synthesis technique and Vilsmeier-Haack reaction for creating 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which, upon screening, showed excellent antimicrobial properties against various microbial strains (Puthran et al., 2019).
  • Antimicrobial Activity of Prop-1-ones : Another study synthesized novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) prop-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone. These compounds were evaluated for their antimicrobial properties, showcasing the compound's role as a precursor in developing substances with potential bioactivity (Nagamani et al., 2018).

Chemical Synthesis and Material Science

  • Chalcone Synthesis : The compound has been used in synthesizing chalcone derivatives via condensation with 4-fluorobenzaldehyde. The study highlighted the sonochemical method's efficiency over conventional methods, providing insights into energy-efficient synthetic techniques and the potential for creating materials with enhanced properties (Jarag et al., 2011).
  • Isoxazole Derivatives : Research on synthesizing 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone showcases another facet of utilizing such compounds. These derivatives exhibit antimicrobial activity, reinforcing the compound's utility in developing bioactive agents (Kumar et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if used as an intermediate in pharmaceutical synthesis, its mechanism of action would depend on the final drug molecule .

Safety and Hazards

Like many organic compounds, it’s likely that this compound should be handled with care to avoid skin and eye contact. It may also pose hazards if ingested or inhaled .

Future Directions

The future directions for this compound could involve its use as an intermediate in the synthesis of more complex molecules, potentially including pharmaceuticals or materials .

properties

IUPAC Name

2-(3-fluorophenyl)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-18-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKAVRBAZXUZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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